![molecular formula C22H20N2O3 B15080159 N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide](/img/structure/B15080159.png)
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a phenylethyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anilino Group: This step involves the reaction of aniline with a suitable acylating agent to form the anilino group.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an ethyl halide in the presence of a Lewis acid catalyst.
Formation of the Methoxybenzamide Moiety: This step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the methoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-anilino-2-oxo-2-phenylethyl)-2-furamide
- N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide
Uniqueness
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the chemical formula C22H22N2O3. Its structure includes an aniline moiety, a methoxy group, and a phenyl ethyl ketone, which contribute to its biological activity. The synthesis typically involves the reaction of aniline derivatives with appropriate acylating agents under controlled conditions to yield the target compound.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been evaluated using various assays, including:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Higher scavenging activity correlates with increased concentrations of the compound.
- CUPRAC Assay : The compound showed substantial reducing power, indicating its potential as a natural antioxidant agent in biological systems .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound effectively inhibits several key enzymes involved in metabolic pathways:
- Cholinesterases : Important for neurotransmission, inhibition can lead to increased acetylcholine levels, potentially enhancing cognitive function.
- Glucosidase : The inhibition of this enzyme suggests potential applications in managing diabetes by regulating glucose absorption .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including pancreatic cancer (PANC-1) and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Case Studies
- Study on Pancreatic Cancer Cells : A study assessed the effects of this compound on PANC-1 cells, revealing an IC50 value indicative of strong cytotoxicity. The treatment resulted in increased apoptotic markers such as caspase activation and PARP cleavage .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals, the compound reduces oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Enzyme Interaction : The structural features allow it to bind effectively to enzyme active sites, inhibiting their function and altering metabolic pathways.
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells suggests that it may interfere with cell cycle regulation and promote programmed cell death.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-anilino-2-oxo-2-phenylethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-14-12-17(13-15-19)22(26)24-21(23-18-10-6-3-7-11-18)20(25)16-8-4-2-5-9-16/h2-15,21,23H,1H3,(H,24,26) |
InChI Key |
SMVXGTNQYWQRPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.